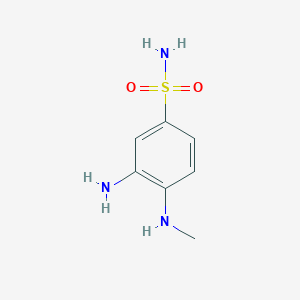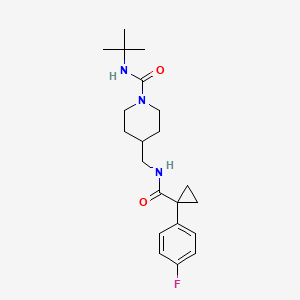![molecular formula C28H26N6O3 B2927677 6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 840498-67-1](/img/structure/B2927677.png)
6-Imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV667488 is a compound identified through the Medicines for Malaria Venture (MMV) Malaria Box, which contains a collection of compounds with potential antimalarial activity. MMV667488 has shown significant inhibitory effects against Babesia and Theileria parasites, making it a promising candidate for further research and development in the field of antiparasitic drugs .
Mechanism of Action
Target of Action
The primary target of TCMDC-124470, also known as 6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide or MMV667488, is the essential malarial kinase PfCLK3 . This kinase plays a crucial role in the life cycle of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124470 acts as a reversible inhibitor of PfCLK3 . The compound binds to an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction inhibits the kinase activity of PfCLK3, disrupting the normal functioning of the malaria parasite .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124470 affects the biochemical pathways associated with the growth and replication of the malaria parasite. By blocking the activity of this essential kinase, the compound disrupts the parasite’s life cycle, preventing it from multiplying and spreading within the host organism .
Pharmacokinetics
falciparum killing assays . Its efficacy in parasites is maintained even when the compound is washed out 6 hours after exposure . These properties suggest that TCMDC-124470 may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, but further studies are needed to confirm this.
Result of Action
The result of TCMDC-124470’s action is the effective killing of P. falciparum parasites. By inhibiting PfCLK3, the compound disrupts the parasite’s life cycle, leading to its death . This makes TCMDC-124470 a promising candidate for the treatment of malaria.
Biochemical Analysis
Biochemical Properties
TCMDC-124470 has been found to interact with several enzymes and proteins. For instance, it has been identified as an inhibitor of the Plasmodium falciparum prolyl-tRNA synthetase (PfProRS), a key enzyme in the life cycle of the malaria parasite . The compound binds outside the active site of PfProRS, demonstrating a unique mechanism of action .
Cellular Effects
In terms of cellular effects, TCMDC-124470 has been shown to have significant impacts on various types of cells. For instance, it has been found to inhibit the activity of Anopheles gambiae carboxypeptidase B, potentially blocking malaria transmission .
Molecular Mechanism
The molecular mechanism of TCMDC-124470 involves binding interactions with biomolecules and changes in gene expression. For example, it has been found to bind to PfProRS, leading to the inhibition of this enzyme . This interaction is believed to be a key factor in the compound’s antimalarial activity .
Temporal Effects in Laboratory Settings
It has been observed that resistance to TCMDC-125334, a compound with similar properties, developed over time in laboratory cultures of Plasmodium falciparum .
Dosage Effects in Animal Models
Information on the dosage effects of TCMDC-124470 in animal models is currently limited. The use of animal models in drug development and testing is a well-established practice, and such studies would be crucial in determining the optimal dosage and potential side effects of TCMDC-124470 .
Metabolic Pathways
Given its interaction with PfProRS, it is likely that it plays a role in protein synthesis and other related metabolic processes .
Transport and Distribution
Understanding these processes is crucial for predicting the compound’s pharmacokinetics and optimizing its delivery to target sites .
Subcellular Localization
Given its interaction with PfProRS, it is plausible that it localizes to the cytoplasm where protein synthesis occurs .
Chemical Reactions Analysis
MMV667488 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in MMV667488 .
Scientific Research Applications
MMV667488 has been extensively studied for its antiparasitic properties. It has shown significant inhibitory effects against Babesia and Theileria parasites, making it a potential candidate for the treatment of diseases caused by these parasites. In addition to its antiparasitic activity, MMV667488 may have applications in other areas of scientific research, including medicinal chemistry, pharmacology, and drug development. Its unique chemical structure and biological activity make it a valuable tool for studying the mechanisms of action of antiparasitic drugs and for developing new therapeutic agents .
Comparison with Similar Compounds
MMV667488 can be compared with other compounds from the MMV Malaria Box that have shown antiparasitic activity. Similar compounds include MMV007591, MMV019881, and MMV007285. These compounds share structural similarities with MMV667488 and exhibit comparable biological activities. MMV667488 stands out due to its higher potency and selectivity against Babesia and Theileria parasites, making it a more promising candidate for further development .
Properties
IUPAC Name |
6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N6O3/c1-18-5-4-13-34-25(18)32-26-23(28(34)36)15-22(27(35)31-17-20-6-3-12-30-16-20)24(29)33(26)14-11-19-7-9-21(37-2)10-8-19/h3-10,12-13,15-16,29H,11,14,17H2,1-2H3,(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKBBWXQNFSSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide](/img/structure/B2927596.png)
![2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}imidazolidine-1-carboxamide](/img/structure/B2927598.png)
![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)
![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)
![N'-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide](/img/structure/B2927604.png)

![1-(Chloroacetyl)-4-[(5-chlorothien-2-yl)methyl]piperazine hydrochloride](/img/structure/B2927606.png)
![N-(3-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2927608.png)
![1-(4-fluorophenyl)-5-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927609.png)
![(1E)-3-oxo-1-[(pyridin-3-yl)methylidene]-1lambda5-pyrazolidin-1-ylium-2-ide](/img/structure/B2927614.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B2927617.png)
